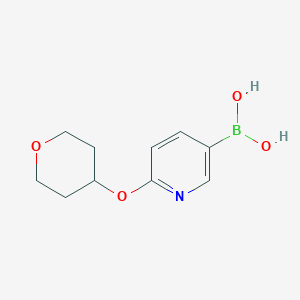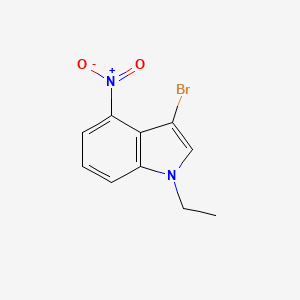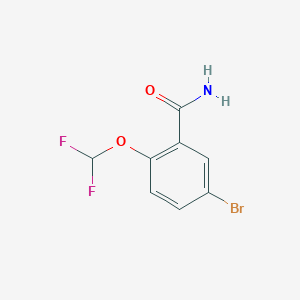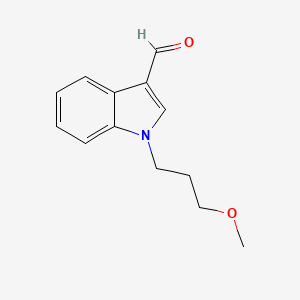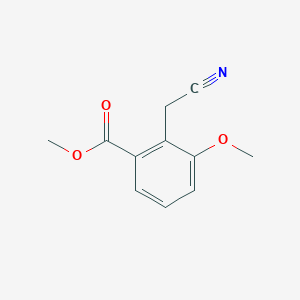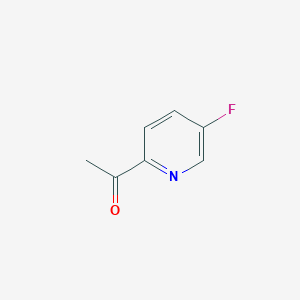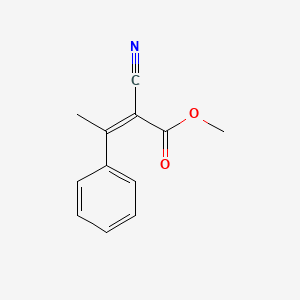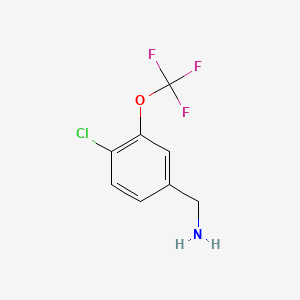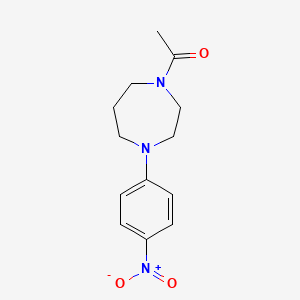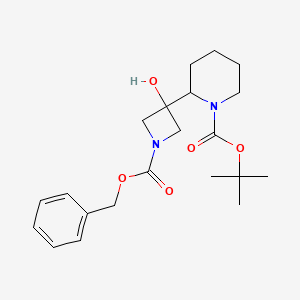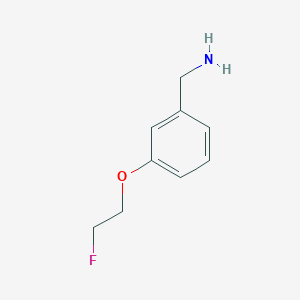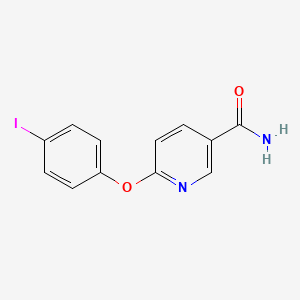
6-(4-Iodo-phenoxy)-nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with an iodo-phenoxy group can involve various chemical reactions. For instance, the Sonogashira coupling between methyl 6- (4-iodophenoxy)hexanoate and phenylacetylene, followed by de-protection of the methyl hexanoate of the coupling resultant, and the esterification between the generated carboxylic acid and pentafluorophenol with the DCC catalyst were carried out step-by-step .
Molecular Structure Analysis
The molecular structure of compounds with an iodo-phenoxy group can vary. For example, “6-ETHYL-7-HYDROXY-3- (4-IODO-PHENOXY)-2-METHYL-CHROMEN-4-ONE” has a linear formula of C18H15IO4 . Another compound, “(4-iodo-phenoxy)-trimethylsilane”, contains total 25 bond(s); 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .
Chemical Reactions Analysis
The chemical reactions involving compounds with an iodo-phenoxy group can be complex and depend on the specific compound and reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with an iodo-phenoxy group can vary. For example, “2-(4-IODO-PHENOXY)-PROPIONIC ACID ETHYL ESTER” has a molecular formula of C11H13IO3 and a molecular weight of 320.12 .
Applications De Recherche Scientifique
Potent Agonists at the GPBAR1 Receptor
2-Phenoxy-nicotinamides, structurally related to 6-(4-Iodo-phenoxy)-nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Through extensive structure-activity relationship studies, optimized GPBAR1 agonists have been developed, showcasing potential for therapeutic applications in metabolic diseases ChemMedChem, 2013.
Inhibitory Effects on Drug Metabolism
Studies on the inhibitory effects of various substances, including nicotinamide derivatives, on drug metabolism by liver microsomes reveal the nuanced interactions within metabolic pathways. These interactions have implications for drug efficacy and safety, highlighting the importance of understanding molecular mechanisms in pharmacology Biochemical Pharmacology, 1970.
Non-enzymatic Reduction of Azo Dyes
Nicotinamide adenine dinucleotide (NADH) reduces a variety of azo dyes, including those substituted with various functional groups. This reduction process is pH-dependent and suggests potential applications in microbial degradation and mammalian metabolism of azo dyes Chemosphere, 2000.
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
The development of a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) opens new avenues for studying enzymatic reactions and cellular metabolism. This analog provides a tool for real-time observation of metabolic processes, with potential applications in research and diagnostics Proceedings of the National Academy of Sciences, 1972.
Mitigating Age-Associated Physiological Decline
Long-term administration of nicotinamide mononucleotide (NMN), a key NAD+ intermediate, effectively mitigates age-associated physiological decline in mice. This study highlights the therapeutic potential of NAD+ intermediates in anti-aging interventions, with implications for human health Cell Metabolism, 2016.
Propriétés
IUPAC Name |
6-(4-iodophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPJEGINOPHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Iodo-phenoxy)-nicotinamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

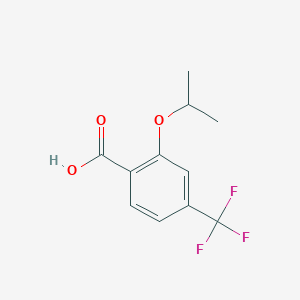
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
